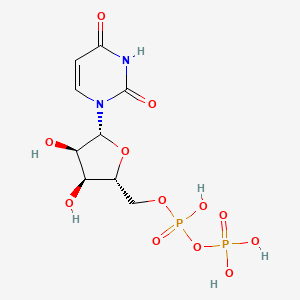

Uridine Diphosphate

Description

Uridine 5'-diphosphate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Sdccgsbi-0051172.P002 has been reported in Helianthus tuberosus, Homo sapiens, and other organisms with data available.

A uracil nucleotide containing a pyrophosphate group esterified to C5 of the sugar moiety.

Structure

3D Structure

Propriétés

IUPAC Name |

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O12P2/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(22-8)3-21-25(19,20)23-24(16,17)18/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,10,12,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCCTYIAWTASOJW-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001018933 | |

| Record name | Uridine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Uridine 5'-diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

58-98-0 | |

| Record name | Uridine diphosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-98-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Uridine diphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058980 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uridine-5'-Diphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03435 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uridine diphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001018933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Uridine 5'-(trihydrogen diphosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | URIDINE 5'-DIPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G0F599A1Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Uridine 5'-diphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000295 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

What is the role of Uridine Diphosphate in glycogenesis?

Topic: The Bioenergetic and Mechanistic Role of Uridine Diphosphate (UDP) in Glycogenesis Content Type: Technical Whitepaper Audience: Senior Researchers, Biochemists, and Drug Discovery Leads

Executive Summary: The Thermodynamic "Handle"

In the architecture of cellular metabolism, Uridine Diphosphate (UDP) is not merely a byproduct; it is the obligate thermodynamic "handle" that distinguishes anabolic glycogen synthesis from catabolic glycolysis.[1][2] While Adenosine Triphosphate (ATP) serves as the universal energy currency, the cell utilizes Uridine Triphosphate (UTP) to create a dedicated, high-energy pool of activated glucose precursors.

This guide dissects the role of UDP from a mechanistic and therapeutic perspective, moving beyond basic textbook definitions to explore the kinetics of UDP-Glucose Pyrophosphorylase (UGP2) , the critical recycling role of Nucleoside Diphosphate Kinase (NDK) , and the emerging status of UGP2 as a prognostic marker in glioma and hepatocellular carcinoma.

The Thermodynamic Imperative: Why Uridine?

A common question in advanced biochemistry is: Why does the cell use UTP for glycogen synthesis instead of ATP?

The answer lies in metabolic compartmentalization . By utilizing UTP, the cell segregates the regulation of glycogen synthesis from the immediate fluctuations of the ATP energy charge. However, the true driver of this pathway is the thermodynamic irreversibility engineered into the formation of UDP-Glucose.

The Activation Step

Glycogenesis begins with the conversion of Glucose-6-Phosphate to Glucose-1-Phosphate (G1P). However, the direct addition of G1P to a glycogen chain is thermodynamically unfavorable (

Critical Insight: The standard free energy change (

This coupling ensures that the synthesis of UDP-Glucose is effectively irreversible in vivo, committing the glucose unit to the biosynthetic pathway.

The UDP Cycle and Homeostasis

For glycogenesis to proceed continuously, UDP released by Glycogen Synthase must be recycled. Accumulation of UDP is inhibitory to the pathway. The cycle relies on the interplay between UGP2 , Glycogen Synthase (GS) , and Nucleoside Diphosphate Kinase (NDK) .

Pathway Visualization

The following diagram illustrates the cyclic flow of Uridine nucleotides, highlighting the ATP-dependent regeneration step.

Figure 1: The Uridine Nucleotide Cycle in Glycogenesis.[1][2][4][5][6] Note the ATP-dependent regeneration of UTP by NDK, linking the uridine pool to the cell's global energy charge.

Experimental Protocols

Reliable quantification of UDP-Glucose and UGP2 activity is essential for validating metabolic models.

Protocol A: HPLC Quantification of Intracellular UDP-Glucose

Context: Standard UV spectrophotometry is insufficient for complex lysates due to interference. Anion-exchange HPLC provides the necessary resolution.

Methodology:

-

Extraction:

-

Quench cell metabolism immediately with ice-cold 80% methanol (prevents rapid turnover of high-energy phosphates).

-

Lyse cells via sonication (3 cycles, 10s on/off).

-

Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Use a weak anion-exchange cartridge (e.g., NH2 phase).

-

Equilibrate with ammonium acetate (pH 7.0).

-

Load sample, wash with low-salt buffer to remove neutral sugars.

-

Elute nucleotides with high-salt buffer (0.5 M

).

-

-

HPLC Conditions:

-

Column: Strong Anion Exchange (SAX) or Porous Graphitic Carbon (PGC).

-

Mobile Phase: Linear gradient of Ammonium Formate (10mM to 500mM, pH 4.5).

-

Detection: UV at 262 nm (Specific max absorbance for Uracil).

-

Validation: Spike samples with authentic UDP-Glucose standards to confirm retention time (~12-15 min on typical SAX columns).

-

Protocol B: Coupled Enzymatic Assay for UGP2 Activity

Context: Direct measurement of UDP-Glucose formation is difficult in real-time. A coupled assay using Phosphoglucomutase (PGM) and G6PDH allows colorimetric tracking via NAD(P)H.

Reaction Scheme (Reverse Direction):

-

UDP-Glucose + PPi

UTP + G1P -

G1P

G6P -

G6P + NADP+

6-Phosphogluconate + NADPH

Workflow:

-

Prepare buffer: 50 mM Tris-HCl (pH 8.0), 5 mM

, 0.5 mM NADP+, 1 U/mL PGM, 1 U/mL G6PDH. -

Add substrate: 2 mM UDP-Glucose.

-

Initiate reaction with 1 mM Sodium Pyrophosphate (PPi).

-

Readout: Monitor Absorbance at 340 nm (formation of NADPH).

-

Control: Run a blank without PPi to account for background G1P/G6P.

Therapeutic Implications: UGP2 in Oncology

Recent data identifies UGP2 not just as a housekeeping gene, but as a metabolic vulnerability in specific cancers.

The Metabolic Reprogramming Link

Tumors in hypoxic environments (e.g., Glioma, PDAC) upregulate glycogen synthesis to survive glucose starvation periods. UGP2 is the rate-limiting step for this glycogen reserve.

| Cancer Type | UGP2 Status | Clinical Correlation | Mechanism |

| Glioblastoma (GBM) | Upregulated | Poor Prognosis | Supports migration/invasion via glycogen-fueled glycolysis under hypoxia. |

| Hepatocellular Carcinoma (HCC) | Downregulated | Poor Prognosis | Loss of UGP2 correlates with dedifferentiation; HCC cells shift from storage (glycogen) to rapid consumption (glycolysis). |

| Lung Adenocarcinoma | Upregulated | Chemoresistance | Glycogen reserves protect against metabolic stress induced by therapeutics. |

Drug Screening Workflow

The following logic flow represents a high-throughput screening (HTS) strategy for identifying UGP2 inhibitors.

Figure 2: High-Throughput Screening Cascade for UGP2 Inhibitors. Note the requirement for an orthogonal HPLC assay to rule out artifacts from the coupled reporter system.

References

-

Berg, J. M., Tymoczko, J. L., & Stryer, L. (2002). Biochemistry.[2][7][8][9][10][11] 5th edition. Section 21.4: UDP-Glucose Is an Activated Form of Glucose.[3] W H Freeman. Link

-

Wang, X., et al. (2021). Targeting cancer's sweet spot: UGP2 as a therapeutic vulnerability. Molecular & Cellular Oncology.[12] Link

-

Lazarus, M. B., et al. (2011). Structural basis for the regulation of human glycogen synthase by glucose-6-phosphate. Nature. Link

-

Zeng, B., et al. (2019). Identification of UGP2 as a progression marker that promotes cell growth and motility in human glioma.[13] Journal of Cellular Biochemistry. Link

-

Promega Corporation. (2023). UDP-Glo™ Glycosyltransferase Assay Technical Manual. (Industry standard for UDP detection). Link

Sources

- 1. cdn.wou.edu [cdn.wou.edu]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. UDP-Glucose Pyrophosporylase [clfs690.alivetek.org]

- 5. Analysis of UDP-Sugars from Cultured Cells and Small Tissue Samples | Springer Nature Experiments [experiments.springernature.com]

- 6. An HPLC method for the assay of UDP-glucose pyrophosphorylase and UDP-glucose-4-epimerase in Solieria chordalis (Rhodophyceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. HPLC Determination of Uridine Diphospate Glucose on Newcrom BH | SIELC Technologies [sielc.com]

- 10. Quantification of uridine 5'-diphosphate (UDP)-glucose by high-performance liquid chromatography and its application to a nonradioactive assay for nucleoside diphosphate kinase using UDP-glucose pyrophosphorylase as a coupling enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Role of Reprogrammed Glucose Metabolism in Cancer [mdpi.com]

- 12. scienceopen.com [scienceopen.com]

- 13. Identification of UGP2 as a progression marker that promotes cell growth and motility in human glioma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Mandate of Uridine Diphosphate: From Metabolic Carrier to Purinergic Signal

An In-Depth Technical Guide for Drug Discovery and Cellular Biology

Executive Summary

Uridine Diphosphate (UDP) is often reduced to its role as a nucleoside precursor in RNA synthesis. However, for drug developers and cell biologists, UDP represents a critical bifurcation point in cellular physiology. Intracellularly, it acts as the obligate carrier for glycosyl groups (UDP-sugars) and the driving force of Phase II drug metabolism (glucuronidation).[1] Extracellularly, it functions as a potent "danger signal" (DAMP), activating specific G-protein coupled receptors (P2Y6, P2Y14) to drive inflammation and microglial phagocytosis.

This guide dissects these dual roles, providing validated protocols for quantification and mapping the therapeutic landscape of UDP signaling pathways.

Part 1: The Metabolic Nexus (Intracellular)

Inside the cell, UDP is the thermodynamic "handle" that enzymes grip to transfer sugars. The high-energy pyrophosphate bond between the uridine nucleoside and the sugar moiety provides the driving force for glycosidic bond formation.

The UGT Superfamily and Phase II Metabolism

For drug development professionals, UDP-Glucuronosyltransferases (UGTs) are the most critical enzymes utilizing UDP.[2] Located in the endoplasmic reticulum (ER) lumen, UGTs catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDP-GA) to hydrophobic xenobiotics (drugs, toxins) or endobiotics (bilirubin, steroids).

-

Mechanism: The reaction follows an SN2-like inverting mechanism .[1] The nucleophilic heteroatom (O, N, S) on the substrate attacks the anomeric carbon of the glucuronic acid, displacing UDP as the leaving group.

-

Therapeutic Relevance: UGT inhibition is a major source of drug-drug interactions (DDIs). For example, inhibition of UGT1A1 can lead to hyperbilirubinemia.

The Hexosamine and Leloir Pathways

UDP serves as the carrier for glucose (UDP-Glc), galactose (UDP-Gal), and N-acetylglucosamine (UDP-GlcNAc).

-

Glycogenesis: UDP-glucose pyrophosphorylase synthesizes UDP-Glc from UTP and Glucose-1-Phosphate. Glycogen synthase then utilizes UDP-Glc to extend glycogen chains, releasing UDP.

-

Protein Glycosylation: UDP-GlcNAc is the substrate for O-GlcNAc transferase (OGT), a post-translational modification that competes with phosphorylation on Ser/Thr residues, acting as a nutrient sensor.

Visualization: The UDP Metabolic Hub

The following diagram illustrates the flow of Uridine from triphosphate energy source to diphosphate carrier.

Figure 1: The Central Role of UDP as a Metabolic Leaving Group. Note the conversion of UDP-Glucose to UDP-Glucuronic Acid for drug metabolism.

Part 2: Extracellular Signaling (Purinergic Pathways)

When UDP leaks from damaged cells, it transforms from a metabolic carrier into a potent signaling molecule.[3] It acts primarily through P2Y receptors, a class of G-Protein Coupled Receptors (GPCRs).[4]

P2Y6 Receptor: The "Eat-Me" Signal

The P2Y6 receptor is unique among purinergic receptors for its high selectivity for UDP over UTP or ATP.

-

Expression: Highly expressed in microglia (CNS), vascular smooth muscle, and intestinal epithelium.

-

Signaling Cascade: P2Y6 couples to Gq/11 proteins .

-

Activation of Phospholipase C-beta (PLC-

). -

Hydrolysis of PIP2 into IP3 and Diacylglycerol (DAG).

-

IP3 triggers Calcium (

) release from the ER. -

Functional Outcome: In microglia, this calcium surge triggers cytoskeletal rearrangement and phagocytosis of debris or apoptotic neurons.

-

-

Pathology: In Alzheimer's and stroke, chronic P2Y6 activation can lead to "phagoptosis"—the excessive phagocytosis of viable, stressed neurons, contributing to neurodegeneration.

P2Y14 Receptor: The UDP-Sugar Sensor

P2Y14 is activated by UDP-Glucose and UDP-Galactose, as well as UDP itself.[5][6]

-

Signaling Cascade: Couples primarily to Gi/o proteins , inhibiting Adenylyl Cyclase and reducing cAMP levels.

-

Functional Outcome: Chemotaxis of neutrophils and eosinophils. It plays a significant role in airway inflammation (asthma).[7]

Visualization: P2Y6 Signaling Cascade

Figure 2: The P2Y6 Gq-Coupled Pathway. Activation leads to calcium mobilization and microglial phagocytosis.

Part 3: Analytical Methodologies

Accurate quantification of intracellular UDP and UDP-sugars is notoriously difficult due to the rapid hydrolysis of nucleotides during extraction. The following protocol utilizes Acetonitrile (ACN) precipitation, which is superior to traditional Perchloric Acid (PCA) extraction as it prevents the artificial hydrolysis of UTP to UDP.

Protocol: Ion-Pair HPLC Quantification

Objective: Quantify UDP, UTP, and UDP-Glucose in mammalian cells.

Reagents:

-

Extraction Solvent: 50% Acetonitrile (ACN) / 50% TE buffer (10mM Tris, 1mM EDTA, pH 7.0), ice-cold.

-

Mobile Phase A: 10 mM

, 2 mM Tetrabutylammonium hydroxide (TBAH), pH 6.0. -

Mobile Phase B: Acetonitrile (100%).

Step-by-Step Workflow:

| Step | Action | Rationale (Causality) |

| 1. Quenching | Wash cells rapidly with ice-cold PBS. Add 500µL ice-cold ACN extraction solvent immediately. | Stops enzymatic turnover. Cold ACN precipitates proteins without acid-hydrolysis of high-energy phosphates. |

| 2. Lysis | Scrape cells and vortex vigorously for 30s. Incubate on ice for 10 min. | Ensures complete release of intracellular nucleotide pool. |

| 3. Clarification | Centrifuge at 16,000 x g for 15 min at 4°C. | Removes protein precipitate and cell debris. |

| 4. Preparation | Transfer supernatant to a new tube. Evaporate ACN using a speed-vac (cold trap). | Organic solvent must be removed to prevent peak broadening during HPLC injection. |

| 5. Analysis | Reconstitute in 100µL Mobile Phase A. Inject 20µL onto C18 column. | TBAH acts as an ion-pairing agent, allowing polar nucleotides to retain on the hydrophobic C18 column. |

Visualization: Extraction Workflow

Figure 3: Optimized Nucleotide Extraction Workflow. Acetonitrile is preferred over acid to preserve UTP/UDP ratios.

Part 4: Therapeutic Implications[4][8][9]

P2Y6 Antagonists: Neuroprotection

The P2Y6 receptor is a prime target for neurodegenerative diseases.[4]

-

Mechanism: Blocking P2Y6 prevents the phagocytosis of "stressed-but-viable" neurons (phagoptosis) and reduces the release of pro-inflammatory cytokines (IL-6, TNF-alpha).

-

Key Compounds:

-

MRS2578: An irreversible isothiocyanate antagonist. Highly selective but lacks metabolic stability for clinical use. Used extensively in in vitro validation.

-

Compound 50 (Quinoline-pyrazole derivative): A recently identified reversible antagonist with nanomolar affinity (

) and improved in vivo stability.

-

P2Y6 Agonists: Clearance vs. Inflammation

-

Target: P2Y6.

-

Compound: GC021109 .[4]

-

Therapeutic Thesis: Promoting microglial activity could enhance the clearance of Amyloid-Beta plaques in Alzheimer's.[8]

-

Risk: The "double-edged sword" of inflammation. Systemic activation causes vascular inflammation and hypertension (via smooth muscle contraction).

UGT Liability Screening

In drug discovery, new chemical entities (NCEs) must be screened for UGT inhibition.

-

Assay: Incubate NCE with human liver microsomes (HLM) + UDP-Glucuronic Acid.

-

Readout: Measure formation of glucuronide metabolite of a probe substrate (e.g., Estradiol-3-glucuronide for UGT1A1).

-

Significance: Strong inhibition suggests a high risk of clinical drug-drug interactions.

References

-

Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases. Source: National Institutes of Health (PMC). URL:[Link]

-

Discovery of Selective P2Y6R Antagonists with High Affinity and In Vivo Efficacy for Inflammatory Disease Therapy. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

-

Signalling and pharmacological properties of the P2Y14 receptor. Source: British Journal of Pharmacology (via PMC). URL:[Link]

-

Extraction of intracellular nucleosides and nucleotides with acetonitrile. Source: Clinical Chemistry (ResearchGate). URL:[Link]

-

UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses. Source: National Institutes of Health (PMC). URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Video: Phase II Reactions: Glucuronidation [jove.com]

- 3. Adrenergic Control of P2Y6 Receptor‐Dependent Phagocytosis in Rodent and Human Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. alzdiscovery.org [alzdiscovery.org]

- 5. mdpi.com [mdpi.com]

- 6. journals.physiology.org [journals.physiology.org]

- 7. JCI - UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia [jci.org]

- 8. Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Uridine Diphosphate as a precursor for UDP-glucose in glycogen synthesis.

Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals Focus: Uridine Diphosphate (UDP) Salvage, UGP2 Kinetics, and Therapeutic Targeting

Executive Summary: The Moiety-Conserved Cycle

While Uridine Triphosphate (UTP) is the direct substrate for UDP-glucose synthesis, Uridine Diphosphate (UDP) acts as the critical, recyclable scaffold—the "precursor in waiting." In high-flux metabolic states like glycogenesis, the de novo synthesis of pyrimidines is too slow to sustain demand. Therefore, the cell relies on a moiety-conserved cycle where UDP released by Glycogen Synthase is rapidly re-phosphorylated to UTP.

This guide dissects the UDP

Mechanistic Foundation: The UDP Salvage Pathway

The Cycle Architecture

Glycogen synthesis is not a linear consumption of glucose; it is a cyclic utilization of the uridine moiety. The efficiency of this cycle determines the rate of glycogen deposition in liver and muscle tissue, and its dysregulation is a hallmark of pancreatic ductal adenocarcinoma (PDAC).

The Core Reactions:

-

Activation (Salvage):

-

Synthesis:

-

Deposition:

Enzymology: UGP2 as the Thermodynamic Valve

UDP-Glucose Pyrophosphorylase 2 (UGP2) is the committed step for entering the glycosylation/glycogen space.

-

Mechanism: Ordered Sequential Bi-Bi.[1][2] UTP binds first, followed by G1P. PPi is released, followed by UDP-Glucose.[3]

-

Thermodynamics: The reaction is reversible (

), but in vivo, it is driven forward by the rapid hydrolysis of pyrophosphate (PPi) by inorganic pyrophosphatase ( -

Regulation: Unlike the complex allosteric regulation of Glycogen Synthase, UGP2 is primarily regulated by substrate availability and product inhibition (UDP-Glc competes with UTP).

Visualization: The Uridine Moiety Cycle

The following diagram illustrates the flow of the uridine scaffold, highlighting the energy input (ATP) required to recycle UDP back to the active UTP state.[4]

Figure 1: The Uridine Moiety-Conserved Cycle.[3][5][6][7][8] UDP is not consumed but recycled, requiring ATP input at the NDPK step to regenerate UTP for UGP2.[9]

Experimental Workflows

Protocol A: One-Pot Enzymatic Synthesis of UDP-Glucose

For drug screening, commercial UDP-Glucose can be prohibitively expensive or unstable. This "self-validating" protocol generates UDP-Glucose in situ using a regeneration system, ensuring a constant supply of substrate for UGP2 or Glycogen Synthase assays.

Principle: Couples the phosphorylation of UMP/UDP (via kinases) with Acetate Kinase (ACK) to regenerate ATP, driving the UGP2 reaction forward.

Reagents:

-

Buffer: 50 mM Tris-HCl, pH 7.5

-

Cofactors: 20 mM MgCl₂, 1 mM ATP (catalytic amount)

-

Substrates: 20 mM UMP (or UDP), 20 mM Glucose-1-Phosphate (G1P), 100 mM Acetyl Phosphate (AcP).[6]

-

Enzymes:

-

UMP/UDP Kinase (0.5 U)

-

Acetate Kinase (ACK, 50 U - Excess to drive ATP regen)[6]

-

UGP2 (0.5 U)

-

Inorganic Pyrophosphatase (1 U - Critical to prevent reverse reaction)

-

Step-by-Step Methodology:

-

Preparation: Dissolve G1P, UMP, and AcP in the Tris-MgCl₂ buffer. Adjust pH to 7.5 before adding enzymes (G1P is acid-labile).

-

Initiation: Add the enzyme cocktail (Kinase + ACK + UGP2 + PPase) to the substrate mix at 37°C.

-

Monitoring: Aliquot 10 µL every 10 minutes. Quench by heating at 95°C for 40 seconds.

-

Validation (HPLC): Analyze supernatant on a Strong Anion Exchange (SAX) column.

-

Mobile Phase: 100 mM Potassium Phosphate (pH 3.5).[6]

-

Detection: UV at 262 nm (Uridine absorption).

-

Success Criterion: Disappearance of UMP/UTP peaks and emergence of a distinct UDP-Glucose peak (retention time ~1.5x of UTP).

-

Protocol B: Kinetic Assay of UGP2 (Reverse Direction)

This assay measures the formation of G1P from UDP-Glucose, coupled to G6PDH for real-time NADP+ reduction monitoring. It is preferred for inhibitor screening (e.g., in cancer research) due to higher sensitivity.

Reaction Scheme:

Workflow:

-

Master Mix:

-

50 mM HEPES (pH 7.4)

-

5 mM MgCl₂

-

0.5 mM NADP+

-

2 µM Glucose-1,6-bisphosphate (activator for PGM)

-

1 U/mL Phosphoglucomutase (PGM)

-

1 U/mL G6PDH

-

-

Substrate Addition: Add 0.5 mM UDP-Glucose.

-

Baseline: Monitor Absorbance at 340 nm for 2 minutes to ensure stability.

-

Start: Initiate with 1 mM Sodium Pyrophosphate (PPi).

-

Data Analysis: Calculate initial velocity (

) from the linear slope (

Quantitative Data: UGP2 Kinetic Parameters

The following parameters are critical for modeling glycogen flux. Note the high affinity for UTP, reinforcing why the UDP

| Parameter | Substrate | Value (Human UGP2) | Biological Significance |

| UTP | 0.1 – 0.2 mM | Near physiological concentration; sensitive to ATP/UTP ratio changes. | |

| Glucose-1-P | 0.05 – 0.1 mM | High affinity ensures G1P is rapidly sequestered for glycogen synthesis. | |

| UDP-Glucose | 0.15 mM | Product inhibition occurs if Glycogen Synthase is inactive. | |

| -- | ~300 | High turnover number supports rapid glycogen replenishment post-exercise. | |

| UDP-Glucose | ~0.04 mM | Potent product inhibition; UGP2 stops if UDP-Glc accumulates. |

Therapeutic Application: UGP2 in Oncology

Recent studies identify UGP2 as a metabolic vulnerability in Pancreatic Ductal Adenocarcinoma (PDAC) .[7][8][10][11] PDAC cells upregulate UGP2 to maintain high glycogen stores, which support survival under nutrient stress.

-

Target: UGP2 (specifically the interaction with the YAP/TEAD complex).

-

Mechanism: Inhibition of UGP2 depletes the UDP-Glucose pool.

-

Consequence:

-

Glycogen Collapse: Starves the cancer cell of energy reserves.

-

Unfolded Protein Response (UPR): UDP-Glucose is also a donor for N-glycosylation (via conversion to UDP-Gal/UDP-GlcNAc). UGP2 blockade disrupts EGFR glycosylation, impairing oncogenic signaling.

-

Experimental Workflow: UGP2 Inhibition Screen

Figure 2: Screening workflow for UGP2 inhibitors in cancer therapy. Dual validation (Glycogen + Glycosylation) is required to confirm mechanism of action.

References

-

An approach to the in vitro study of the UTP/UDPglucose/UDP moiety-conserved cycle. Source: PubMed (Biochem J) [Link]

-

UDP-glucose pyrophosphorylase 2, a regulator of glycogen synthesis and glycosylation, is critical for pancreatic cancer growth. Source: PNAS (Proceedings of the National Academy of Sciences) [Link][8]

-

Structural basis for the reaction mechanism of UDP-glucose pyrophosphorylase. Source: PubMed (J Biochem) [Link]

-

One-pot Enzymatic Synthesis of UDP-D-glucose from UMP and Glucose-1-phosphate Using an ATP Regeneration System. Source: ResearchGate (J. Microbiol. Biotechnol.) [Link]

-

Integration of Sugar Metabolism and Proteoglycan Synthesis by UDP-glucose Dehydrogenase. Source: PMC (NIH) [Link]

Sources

- 1. Structural basis for the reaction mechanism of UDP-glucose pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. UTP—glucose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]

- 3. Reactome | UTP + D-glucose 1-phosphate => pyrophosphate + UDP-glucose [reactome.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Targeting cancer's sweet spot: UGP2 as a therapeutic vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. scispace.com [scispace.com]

- 8. UDP-glucose pyrophosphorylase 2, a regulator of glycogen synthesis and glycosylation, is critical for pancreatic cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Targeting cancer’s sweet spot: UGP2 as a therapeutic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Central Role of Uridine Diphosphate in Orchestrating Carbohydrate Metabolism: A Technical Guide

Abstract

Uridine Diphosphate (UDP) and its sugar-conjugated form, UDP-glucose, stand as central pillars in the intricate architecture of carbohydrate metabolism. This technical guide provides an in-depth exploration of the multifaceted functions of UDP, moving beyond a simplistic overview to deliver a nuanced understanding for researchers, scientists, and drug development professionals. We will dissect the key enzymatic reactions driven by UDP-sugars, elucidate their regulatory significance, and provide actionable experimental protocols to investigate these pathways. This guide emphasizes the causality behind metabolic choices and the self-validating nature of the described experimental systems, grounding all mechanistic claims in authoritative scientific literature.

Introduction: UDP as a High-Energy Carrier and Metabolic Fulcrum

Uridine Diphosphate (UDP) is a nucleotide composed of a uracil base, a ribose sugar, and two phosphate groups.[1] While structurally similar to other nucleotides, its primary significance in carbohydrate metabolism lies in its function as a carrier of sugar moieties. The covalent attachment of a sugar, most notably glucose, to UDP forms a high-energy "activated" intermediate, UDP-glucose. This activation is a critical prerequisite for numerous anabolic pathways, effectively "tagging" glucose for specific metabolic fates.

The formation of UDP-glucose is catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase), which facilitates the reaction between glucose-1-phosphate and uridine triphosphate (UTP).[2][3] This reaction is rendered effectively irreversible by the subsequent hydrolysis of the released pyrophosphate (PPi), a common thermodynamic strategy in biosynthesis to drive reactions to completion.[4][5] Once formed, UDP-glucose serves as the primary glycosyl donor for a vast array of reactions, positioning UDP at a crucial metabolic crossroads.

The Cornerstone of Energy Storage: UDP-Glucose in Glycogenesis

The synthesis of glycogen, the primary storage form of glucose in animals, is fundamentally dependent on UDP-glucose.[2][6] When blood glucose levels are high, hepatocytes and muscle cells sequester glucose for future energy needs through the process of glycogenesis.

The Glycogenesis Pathway: A Stepwise Elucidation

-

Glucose Phosphorylation and Isomerization: Upon cellular entry, glucose is phosphorylated to glucose-6-phosphate (G6P) by hexokinase or glucokinase. G6P is then isomerized to glucose-1-phosphate (G1P) by phosphoglucomutase.[7]

-

Activation via UDP-glucose Pyrophosphorylase: G1P reacts with UTP to form UDP-glucose and pyrophosphate, a reaction catalyzed by UDP-glucose pyrophosphorylase.[5][8]

-

Elongation of Glycogen Chains: The key regulatory enzyme, glycogen synthase, transfers the glucosyl residue from UDP-glucose to the non-reducing end of a pre-existing glycogen primer, forming an α-1,4 glycosidic bond.[9][10] This process releases UDP, which can be subsequently re-phosphorylated to UTP.[2]

-

Branching for Compact Storage: The branching enzyme, amylo-(1,4→1,6)-transglycosylase, creates α-1,6 glycosidic linkages, leading to a highly branched and compact glycogen molecule.

The absolute requirement for UDP-glucose as the activated glucose donor underscores the indispensability of UDP in energy storage. Glycogen synthase specifically recognizes the UDP-glucose conjugate, ensuring that only activated glucose units are incorporated into the growing glycogen chain.[10]

Caption: Interconversion of UDP-glucose and its downstream biosynthetic fates.

Experimental Methodologies for Investigating UDP-Dependent Pathways

A thorough understanding of UDP's role in carbohydrate metabolism necessitates robust experimental approaches. The choice of methodology should be guided by the specific research question, balancing sensitivity, specificity, and throughput.

Spectrophotometric Assays for Enzyme Kinetics

Spectrophotometric methods offer a convenient and cost-effective way to measure the activity of enzymes involved in UDP-sugar metabolism. [11]These assays typically couple the reaction of interest to a dehydrogenase that produces or consumes NADH or NADPH, which can be monitored by changes in absorbance at 340 nm.

Protocol: Spectrophotometric Assay for Glycogen Synthase Activity [11]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 50 mM Tris-HCl, pH 7.5), MgCl₂, glycogenin (as a primer), and UDP-glucose.

-

Enzyme Addition: Initiate the reaction by adding the cell lysate or purified glycogen synthase.

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period.

-

Termination: Stop the reaction by adding a strong acid (e.g., HCl).

-

UDP Quantification: The amount of UDP produced is stoichiometrically equivalent to the amount of glucose incorporated into glycogen. UDP can be quantified using a coupled enzyme assay system. For instance, the conversion of UDP back to UTP by nucleoside-diphosphate kinase can be coupled to the oxidation of NADH by lactate dehydrogenase in the presence of pyruvate kinase and phosphoenolpyruvate. The decrease in absorbance at 340 nm is proportional to the amount of UDP produced.

Causality of Experimental Choices: The use of a coupled enzyme system provides a continuous and sensitive method for detecting the product of the primary reaction. The choice of specific coupling enzymes ensures that the rate-limiting step is the activity of glycogen synthase.

Stable Isotope Labeling for Flux Analysis

To gain a dynamic understanding of metabolic fluxes through UDP-dependent pathways, stable isotope labeling followed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy is the gold standard. [12] Protocol: ¹³C-Glucose Labeling for Glycogenesis Flux Analysis [12]

-

Cell Culture: Culture cells in a medium containing a ¹³C-labeled glucose tracer (e.g., [U-¹³C]-glucose).

-

Time-Course Sampling: Harvest cell samples at various time points.

-

Metabolite Extraction: Quench metabolism and extract intracellular metabolites.

-

LC-MS/MS or NMR Analysis: Analyze the extracts to determine the isotopic enrichment in UDP-glucose and glycogen-derived glucose.

-

Metabolic Modeling: Use computational models to calculate the flux of glucose into and through the glycogenesis pathway based on the isotopic labeling patterns.

Trustworthiness of the System: This method provides a direct measure of metabolic activity within intact cells, offering a more physiologically relevant picture than in vitro enzyme assays. The time-course analysis allows for the determination of steady-state and dynamic fluxes.

Quantitative Data Summary

| Parameter | Typical Value Range | Methodology | Significance |

| Km of Glycogen Synthase for UDP-Glucose | 0.1 - 1.0 mM | Spectrophotometry | Reflects the affinity of the enzyme for its substrate. |

| Cellular UDP-Glucose Concentration | 0.1 - 0.5 mM | LC-MS/MS | A key determinant of the rate of glycogen synthesis. |

| Flux of Glucose to Glycogen | Varies with cell type and metabolic state | ¹³C-Labeling with MS/NMR | Quantifies the rate of glucose storage. |

Conclusion and Future Directions

Uridine Diphosphate, through its activated sugar derivative UDP-glucose, is a central and indispensable molecule in carbohydrate metabolism. Its roles in glycogenesis, the synthesis of essential glycoconjugates, and detoxification pathways highlight its importance in maintaining cellular homeostasis. The experimental approaches detailed in this guide provide a framework for researchers to further unravel the complexities of UDP-dependent pathways.

Future research in this area will likely focus on the intricate regulation of UDP-sugar metabolism and its crosstalk with other metabolic pathways. The development of novel therapeutic agents targeting enzymes involved in UDP-sugar synthesis and utilization holds promise for the treatment of metabolic diseases, infectious diseases, and cancer. A deeper understanding of the function of UDP in these contexts will be critical for advancing human health.

References

- Fiveable. (n.d.). Uridine diphosphate (UDP) Definition. Biological Chemistry I Key Term.

-

Wikipedia. (2023, November 29). Uridine diphosphate. Retrieved from [Link]

-

Wikipedia. (2023, October 29). Uridine diphosphate glucose. Retrieved from [Link]

-

Chen, S., et al. (2024). UDPG: Maintaining the true nature of sugar. Signal Transduction and Targeted Therapy, 9(1), 1-3. Retrieved from [Link]

-

WikiLectures. (2025, February 18). Metabolism of glucuronic acid and its importance in the human body. Retrieved from [Link]

-

Muñoz, P., et al. (1998). Metabolism of Uridine 5′-Diphosphate-Glucose in Golgi Vesicles from Pea Stems. Plant Physiology, 117(1), 239-247. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Uridine diphosphate glucuronic acid – Knowledge and References. Retrieved from [Link]

-

Li, J., et al. (2022). Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis. International Journal of Molecular Sciences, 23(15), 8753. Retrieved from [Link]

-

Chemistry For Everyone. (2025, January 14). What Is UTP In Biochemistry? [Video]. YouTube. Retrieved from [Link]

-

Liu, Y., & Chen, X. (2018). Synthesis of Selected Unnatural Sugar Nucleotides for Biotechnological Applications. Molecules, 23(12), 3171. Retrieved from [Link]

-

Chemistry For Everyone. (2025, March 15). What Is UDP Biochemistry? [Video]. YouTube. Retrieved from [Link]

-

Wilson, N. R. (n.d.). Glycogen Biosynthesis and Metabolism – Part 2. Retrieved from [Link]

-

Biochemistry with Dr. Mauser. (2017, February 26). CHEM 407 - Glycogen Metabolism - UDP-Glucose Pyrophosphorylase [Video]. YouTube. Retrieved from [Link]

-

AK LECTURES. (2015, July 22). UDP-Glucose and Glycogen Elongation [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). An Overview of UDP-Glucose Pyrophosphorylase in Plants. Retrieved from [Link]

-

Reactome. (n.d.). UTP + D-glucose 1-phosphate <=> pyrophosphate + UDP-glucose. Retrieved from [Link]

-

Reddit. (2022, August 5). So, what exactly is the point of this UDP step? r/Biochemistry. Retrieved from [Link]

-

Olcha, M., et al. (2016). Biosynthesis of UDP-glucuronic acid and UDP-galacturonic acid in Bacillus cereus subsp. cytotoxis NVH 391–98. Glycobiology, 26(10), 1074-1084. Retrieved from [Link]

-

Akram, M. (2013). Carbohydrate Metabolism. IntechOpen. Retrieved from [Link]

-

Kleczkowski, L. A., et al. (2012). UDP-Sugar Producing Pyrophosphorylases: Distinct and Essential Enzymes With Overlapping Substrate Specificities, Providing de novo Precursors for Glycosylation Reactions. Frontiers in Plant Science, 3, 149. Retrieved from [Link]

-

Wikipedia. (2023, December 1). Glycogen synthase. Retrieved from [Link]

-

Maher, E. A., et al. (2011). A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions. Journal of Biological Chemistry, 286(22), 19825-19836. Retrieved from [Link]

-

Lee, B. J., et al. (2011). Structural basis for the reaction mechanism of UDP-glucose pyrophosphorylase. Journal of Biological Chemistry, 286(26), 23149-23158. Retrieved from [Link]

-

Wikipedia. (2023, April 16). UTP—glucose-1-phosphate uridylyltransferase. Retrieved from [Link]

-

ResearchGate. (2016, April 15). Synthesis of UDP-glucose, UDP-glucuronic acid and NRP luminmide using permeabilized cells. Retrieved from [Link]

-

JoVE. (2021, August 10). Video: Spectrophotometric Methods for the Study of Eukaryotic Glycogen Metabolism. Retrieved from [Link]

-

ResearchGate. (n.d.). Carbohydrate metabolism of those UDP-sugars involved in plant cell wall.... Retrieved from [Link]

-

Adeva-Andany, M. M., et al. (2023). Biochemistry, Glycogen. StatPearls. Retrieved from [Link]

- Google Patents. (2017, September 28). Assays and methods for detecting udp-glucose.

-

University of Zurich. (n.d.). Nucleotide-activated sugars. Department of Physiology. Retrieved from [Link]

-

Catalyst University. (2021, January 5). Glycogen Synthase Mechanism [Video]. YouTube. Retrieved from [Link]

Sources

- 1. fiveable.me [fiveable.me]

- 2. Uridine diphosphate - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. reddit.com [reddit.com]

- 5. Biochemistry, Glycogen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. UDPG: Maintaining the true nature of sugar - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Carbohydrate Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.wou.edu [cdn.wou.edu]

- 10. Glycogen synthase - Wikipedia [en.wikipedia.org]

- 11. Video: Spectrophotometric Methods for the Study of Eukaryotic Glycogen Metabolism [jove.com]

- 12. A novel deconvolution method for modeling UDP-N-acetyl-D-glucosamine biosynthetic pathways based on 13C mass isotopologue profiles under non-steady-state conditions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Uridine Diphosphate (UDP) Activation of Cell Surface Receptors

[1]

Executive Summary

Uridine Diphosphate (UDP) is not merely a metabolic intermediate in glycosylation; it is a potent extracellular signaling molecule (damage-associated molecular pattern, or DAMP) that governs innate immunity, vascular tone, and phagocytosis.[1] This guide dissects the molecular pharmacology of UDP, specifically its activation of the P2Y6 and P2Y14 G-protein coupled receptors (GPCRs). It provides actionable protocols for validating these pathways in drug discovery, emphasizing the critical distinction between

Molecular Pharmacology: The Receptor Landscape

UDP signaling is mediated primarily by the P2Y subfamily of purinergic receptors. Specificity is dictated by the uracil moiety and the phosphate tail.

The Primary Target: P2Y6 Receptor[3]

-

Class: G-protein Coupled Receptor (GPCR), Class A.[2]

-

Coupling:

(primary). -

Endogenous Ligand: UDP is the most potent natural agonist (

nM). UTP is significantly less potent, often requiring conversion to UDP by ectonucleotidases (e.g., NTPDase) to activate P2Y6 effectively. -

Key Residues: Activation relies on specific interactions with transmembrane helices (TM) 3, 6, and 7. Basic residues (Arg, Lys) anchor the diphosphate group.

The Secondary Target: P2Y14 Receptor[5]

-

Class: GPCR, Class A.

-

Coupling:

(primary). -

Ligand Specificity: Historically classified as a UDP-sugar receptor (UDP-glucose, UDP-galactose).[3] However, high concentrations of UDP can activate P2Y14, though with lower potency than UDP-glucose.

-

Nuance: Researchers must verify that "UDP responses" in P2Y14-expressing cells are not due to trace contamination with UDP-sugars or breakdown products.

Comparative Pharmacology Table

| Feature | P2Y6 Receptor | P2Y14 Receptor |

| Primary G-Protein | ||

| Primary Effector | Phospholipase C | Adenylyl Cyclase (Inhibition) |

| Key Second Messenger | ||

| Primary Agonist | UDP, 3-phenacyl-UDP | UDP-Glucose, MRS2690 |

| Selective Antagonist | MRS2578 (Irreversible/Slow offset) | PPTN (High affinity) |

| Physiological Role | Microglial phagocytosis, Vasoconstriction | Mast cell degranulation, Chemotaxis |

Signaling Cascades & Mechanism of Action

The downstream effects of UDP are receptor-dependent. The P2Y6 pathway is the classic inflammatory and myogenic driver.

P2Y6 Signaling Pathway ( Axis)

Upon UDP binding, P2Y6 undergoes a conformational change exchanging GDP for GTP on the

Key Pathway Nodes:

-

Generation: Diffuses to the Endoplasmic Reticulum (ER) to trigger rapid

-

DAG Generation: Remains membrane-bound to activate Protein Kinase C (PKC).

-

Downstream Kinases: PKC and

converge to activate MAPK pathways (ERK1/2, p38) and NF-

Visualization: P2Y6 Activation Logic

Caption: The canonical Gq-coupled signaling cascade triggered by UDP binding to the P2Y6 receptor, leading to calcium mobilization and inflammatory gene expression.[1][4]

Experimental Methodologies

To rigorously study UDP signaling, one must isolate the receptor subtype activity. The following protocols are designed for high-fidelity validation.

Calcium Mobilization Assay (P2Y6 Standard)

Purpose: Quantify P2Y6 activation via real-time cytosolic calcium flux. Critical Control: Use Apyrase (1 U/mL) in the buffer to scavenge background ATP/ADP if using non-purified cell lines, ensuring the signal is UDP-specific.

Protocol Steps:

-

Cell Seeding: Seed P2Y6-expressing cells (e.g., 1321N1-P2Y6 or THP-1 monocytes) in 96-well black-wall plates (50,000 cells/well). Incubate overnight.

-

Dye Loading: Aspirate media. Add 100 µL of Fluo-4 AM (2 µM) or Fura-2 AM in HBSS buffer containing 0.02% Pluronic F-127 and 2.5 mM Probenecid (to inhibit dye efflux).

-

Incubation: Incubate for 45 mins at 37°C, then 15 mins at room temperature (RT) to ensure dye de-esterification.

-

Baseline Reading: Transfer to a FLIPR or FlexStation. Record baseline fluorescence (

) for 20 seconds. -

Agonist Injection: Inject 5x concentrated UDP (final range: 1 nM – 10 µM).

-

Data Acquisition: Record fluorescence (

) for 120 seconds. -

Analysis: Plot

vs. log[UDP]. Calculate

cAMP Inhibition Assay (P2Y14 Standard)

Purpose: Verify

Protocol Steps:

-

Stimulation: Pre-treat cells with Forskolin (10 µM) to elevate cAMP levels.

-

Treatment: Add UDP-glucose or UDP (agonist) concurrently with Forskolin.

-

Detection: Use a TR-FRET (e.g., HTRF) or ELISA-based cAMP detection kit.

-

Result: A functional P2Y14 agonist will cause a dose-dependent decrease in the Forskolin-induced cAMP signal.

-

Validation: Pre-treatment with Pertussis Toxin (PTX) (100 ng/mL, overnight) should abolish the UDP effect, confirming

dependency.

Experimental Workflow Visualization

Caption: Step-by-step workflow for a high-throughput Calcium Mobilization Assay using Fluo-4 to screen for P2Y6 agonists.

Therapeutic Implications & Drug Development[3][7][8]

Inflammation & Fibrosis

UDP is released by lytic cells (viral infection, trauma) and acts as a "find-me" signal for monocytes.

-

Target: P2Y6 antagonists (e.g., derivatives of MRS2578) are being explored to block chronic inflammation in conditions like inflammatory bowel disease (IBD) and atherosclerosis.

-

Mechanism: Blocking P2Y6 prevents the UDP-driven chemotaxis of monocytes and the release of IL-6/IL-8.

Vascular Hypertension

P2Y6 is highly expressed in vascular smooth muscle cells (VSMCs).[5]

-

Pathology: UDP stabilizes P2Y6, promoting VSMC contraction and proliferation (remodeling).

-

Intervention: P2Y6 blockade reduces myogenic tone and may serve as a novel anti-hypertensive strategy, particularly in salt-sensitive models.

Neurodegeneration

Microglia express P2Y6, which mediates the phagocytosis of debris and viable neurons (synaptic stripping).

-

Alzheimer's Disease: Excessive P2Y6 activation may lead to the phagocytosis of live synapses, contributing to memory loss.

-

Strategy: CNS-penetrant P2Y6 antagonists could preserve synaptic density.

References

-

Control of Macrophage Inflammation by P2Y Purinergic Receptors. Source: MDPI

-

UDP acts as a growth factor for vascular smooth muscle cells by activation of P2Y6 receptors. Source: American Journal of Physiology

-

Extracellular UDP and P2Y6 Function as a Danger Signal To Protect Mice from Vesicular Stomatitis Virus Infection. Source: The Journal of Immunology

-

UDP-glucose and P2Y14 receptor amplify allergen-induced airway eosinophilia. Source: Journal of Clinical Investigation

-

Functionalized Congeners of 2H-Chromene P2Y6 Receptor Antagonists. Source: NIH / PubMed Central

-

Development of selective agonists and antagonists of P2Y receptors. Source: Purinergic Signalling

Conversion of Uridine Diphosphate to Uridine Triphosphate (UTP).

Title: Biocatalytic Phosphorylation of Uridine Diphosphate (UDP) to Uridine Triphosphate (UTP): Mechanistic Principles, Regeneration Protocols, and Industrial Applications

Executive Summary

The conversion of Uridine Diphosphate (UDP) to Uridine Triphosphate (UTP) is a pivotal phosphorylation event in cellular metabolism and biopharmaceutical manufacturing. While UTP serves as a universal energy donor in glycoconjugate biosynthesis (via UDP-glucose), its critical role as a substrate for in vitro transcription (IVT) in mRNA vaccine production has elevated the demand for high-purity, scalable synthesis. This guide delineates the enzymatic conversion of UDP to UTP, focusing on the Nucleoside Diphosphate Kinase (NDPK) mechanism, ATP-regeneration coupling strategies, and rigorous analytical validation.

Part 1: Mechanistic Foundations

The phosphorylation of UDP to UTP is primarily catalyzed by Nucleoside Diphosphate Kinase (NDPK) (EC 2.7.4.6).[1] Unlike kinases that follow a sequential mechanism (where both substrates bind before catalysis), NDPK operates via a Ping-Pong Bi Bi mechanism .

The Ping-Pong Mechanism

The reaction proceeds in two distinct half-reactions involving a high-energy phosphohistidine intermediate.

-

Phosphorylation of the Enzyme: The

-phosphate of a donor nucleoside triphosphate (usually ATP) is transferred to a conserved Histidine residue (e.g., His118 in human NME1) within the active site, forming a phosphoenzyme intermediate ( -

Phosphorylation of the Substrate: UDP binds to the

complex. The phosphate is transferred from the Histidine to the

Thermodynamic Considerations

The reaction

-

Implication: The reaction is driven not by intrinsic energy release, but by mass action ratios. To achieve high yields of UTP, one must either maintain a high

ratio or couple the reaction to an irreversible step (see Part 2).

Mechanistic Visualization

Figure 1: The Ping-Pong Bi Bi mechanism of Nucleoside Diphosphate Kinase (NDPK). The enzyme oscillates between a native and phosphorylated state, shuttling phosphate from ATP to UDP.

Part 2: Biocatalytic Synthesis Strategies

In an industrial or preparative lab setting, using stoichiometric ATP to drive UDP phosphorylation is economically unviable and complicates downstream purification (separating UTP from high concentrations of ADP is difficult).

The Solution: An ATP Regeneration System.[2][3] We utilize a coupled enzyme system where ATP is present in catalytic amounts (mM range) and is continuously regenerated from ADP using Pyruvate Kinase (PK) and Phosphoenolpyruvate (PEP) .

The Protocol: Coupled Enzymatic Synthesis

Reagents:

-

Substrate: UDP (Disodium salt), 10 mM.

-

Catalytic Donor: ATP, 0.5 mM (5% molar equivalent).

-

Phosphate Donor: Phosphoenolpyruvate (PEP), 12 mM (1.2 equivalents).

-

Enzymes: NDPK (1 U/mL) and Pyruvate Kinase (5 U/mL).

-

Buffer: 50 mM Tris-HCl, pH 7.8.

-

Cofactor:

, 15 mM (Essential for charge shielding on phosphates).

Workflow:

-

Dissolution: Dissolve UDP, ATP, and PEP in the buffer. Adjust pH to 7.8 before adding enzymes (PEP is acidic).

-

Initiation: Add

, followed by the enzyme mix (PK + NDPK). -

Incubation: Incubate at 30°C.

-

Mechanism of Action:

-

NDPK converts

. -

PK converts

. -

Driving Force: The dephosphorylation of PEP is highly exergonic (

), rendering the cycle effectively irreversible and driving UDP conversion to >98% completion.

-

Regeneration Pathway Diagram

Figure 2: Coupled ATP regeneration system. Pyruvate Kinase utilizes the high-energy bond of PEP to recycle ADP back to ATP, driving the NDPK reaction forward.

Part 3: Analytical Validation

Trustworthiness in nucleotide synthesis relies on the ability to distinguish the product (UTP) from the starting material (UDP) and degradation products (UMP).

High-Performance Liquid Chromatography (HPLC)

Method: Ion-Pair Reversed-Phase HPLC or Anion Exchange (SAX). Why: Nucleotides are highly polar and negatively charged; standard C18 columns result in poor retention without ion-pairing agents.

Protocol Parameters:

-

Column: C18 (5 µm, 250 x 4.6 mm).

-

Mobile Phase A: 100 mM

+ 10 mM Tetrabutylammonium bisulfate (Ion-pairing agent), pH 6.0. -

Mobile Phase B: Acetonitrile (MeCN).[4]

-

Gradient: 0-30% B over 20 minutes.

-

Detection: UV at 262 nm (Uracil absorption maximum).

Data Interpretation

The addition of phosphate groups increases polarity and negative charge. In Ion-Pair chromatography, the interaction with the hydrophobic stationary phase increases with the number of phosphate groups (mediated by the ion-pairing reagent).

| Analyte | Approx. Retention Time (min) | Resolution Factor ( | Notes |

| UMP | 4.5 | - | Monophosphate impurity |

| UDP | 8.2 | > 2.0 | Starting Material |

| UTP | 14.1 | > 3.5 | Target Product |

Note: Validation requires a single peak at ~14.1 min with <1% area under the UDP curve.

Part 4: Industrial & Therapeutic Applications

mRNA Vaccine Manufacturing (IVT)

The most critical application of UTP today is in the production of mRNA vaccines via In Vitro Transcription (IVT) .[5][6]

-

Reaction: T7 RNA Polymerase requires high concentrations of ATP, GTP, CTP, and UTP to synthesize mRNA transcripts.

-

Critical Quality Attribute: The stoichiometry of UTP is vital. Excess UTP can lead to increased double-stranded RNA (dsRNA) byproducts, which are immunogenic and can suppress protein translation [1]. Conversely, insufficient UTP causes abortive cycling and truncated transcripts.

Modified UTPs

To evade the innate immune response (specifically TLR7 and TLR8 sensors), modern mRNA therapeutics (like the COVID-19 vaccines) do not use natural UTP. Instead, they utilize N1-methyl-pseudouridine-5'-triphosphate .[7]

-

Synthesis Adaptation: The NDPK/PK regeneration system described above is promiscuous and can be successfully applied to convert Modified-UDP to Modified-UTP, facilitating the scalable production of these high-value analogs.

References

-

Formation of dsRNA by-products during in vitro transcription. Source: ResearchGate.[8][9] URL:[Link]

-

Nucleoside-diphosphate kinase - Mechanism and Catalytic Site. Source: EBI (European Bioinformatics Institute). URL:[Link]

-

One-pot enzymatic synthesis of UDP-D-glucose from UMP and glucose-1-phosphate using an ATP regeneration system. Source: SciSpace / Journal of Microbiology and Biotechnology. URL:[Link]

-

Separation and Analysis of Mono-Di- And Tri- Phosphate Nucleotides from Cell Extract Using Reversed Phase HPLC. Source: Journal of Chromatography & Separation Techniques.[10] URL:[Link]

Sources

- 1. Quantification of uridine 5'-diphosphate (UDP)-glucose by high-performance liquid chromatography and its application to a nonradioactive assay for nucleoside diphosphate kinase using UDP-glucose pyrophosphorylase as a coupling enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. ATP Regeneration from Pyruvate in the PURE System - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HPLC Separation of Uridine Sugar Diphospates on Primesep N Column | SIELC Technologies [sielc.com]

- 5. The Critical Role of GMP-Grade UTP in mRNA Therapeutics and Biopharmaceutical Development – Fluidic Protein Discovery [cyclofluidic.co.uk]

- 6. Effective Synthesis of High-Integrity mRNA Using In Vitro Transcription - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mRNA Synthesis for the Development of Vaccines and Therapeutics [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. longdom.org [longdom.org]

UDP-Glucose Pyrophosphorylase: Mechanistic Enzymology and Therapeutic Targeting

[1]

Executive Summary

UDP-glucose pyrophosphorylase (UGPase) acts as the metabolic gatekeeper for carbohydrate activation, catalyzing the reversible formation of UDP-glucose (UDP-Glc) from UTP and glucose-1-phosphate (G1P).[1][2][3][4][5][6] As the obligate precursor for glycogen in mammals, cell wall polysaccharides in plants, and virulence factors (LPS/capsules) in bacteria, UGPase occupies a critical node in metabolic flux.

This technical guide analyzes the structural enzymology of UGPase, detailing its ordered Bi-Bi kinetic mechanism and oligomeric regulation. It provides validated protocols for kinetic characterization and explores the enzyme's emerging role as a high-value target in antimicrobial development and pancreatic cancer therapy.

Structural and Mechanistic Enzymology

The Ordered Bi-Bi Mechanism

UGPase belongs to the nucleotidyltransferase superfamily.[2] Unlike "ping-pong" mechanisms common in transferases, UGPase follows an Ordered Sequential Bi-Bi mechanism .

-

UTP Binding: The enzyme (E) first binds UTP (or UDP-Glc in reverse), facilitated by a magnesium ion (

).[3] -

G1P Binding: The binding of UTP induces a conformational shift that creates the binding site for Glucose-1-Phosphate (G1P).

-

Catalysis: The phosphate oxygen of G1P executes a nucleophilic attack on the

-phosphorus of UTP. -

Product Release: Pyrophosphate (PPi) is released first, followed by UDP-glucose.[7]

The reaction is thermodynamically reversible (

Structural Architecture & Active Site

-

Oligomerization:

-

Eukaryotic (Human UGP2): Active as an octamer .[5] The octameric assembly is critical for stability and hydrophobic packing.

-

Bacterial (GalU): Typically functions as a homotetramer (dimer of dimers).

-

-

Active Site Residues:

-

Magnesium Coordination: Aspartate residues (e.g., Asp130 in H. pylori) coordinate the

ion, which anchors the phosphate groups of UTP.[1][3] -

Substrate Positioning: Conserved basic residues (Lysine/Arginine) stabilize the transition state. In bacterial GalU, Arg17 and Gln105 are critical for UTP binding.[8]

-

Figure 1: The Ordered Sequential Bi-Bi mechanism of UGPase. Note that UTP must bind before G1P to form the catalytically competent ternary complex.

Physiological Context

The Metabolic Hub

UDP-glucose is not merely a glycogen precursor; it is a donor for glycosyltransferases involved in diverse pathways.[9][10]

| Organism | Primary Pathway | Downstream Products | Disease Relevance |

| Human | Glycogenesis | Glycogen (Liver/Muscle) | Glycogen Storage Diseases (GSD), Cancer Metabolism |

| Bacteria | Cell Envelope Biosynthesis | Lipopolysaccharide (LPS), Capsular Polysaccharides | Virulence, Biofilm formation, Immune evasion |

| Plants | Cell Wall Synthesis | Sucrose, Cellulose, Callose | Biomass accumulation, Stress response |

Regulation by Oligomerization

A unique regulatory feature of UGPase is its oligomeric state.[4][5]

-

Monomer-Oligomer Equilibrium: In many species, the monomer is catalytically inactive or significantly less active.

-

Mechanism: Substrate binding or post-translational modifications (phosphorylation) can shift the equilibrium toward the active oligomer (tetramer/octamer), effectively turning the enzyme "on" during high metabolic demand.

Experimental Characterization: Validated Protocols

To study UGPase activity or screen for inhibitors, the Forward Coupled Assay is the gold standard. It couples UDP-glucose formation to NADH production via UDP-glucose dehydrogenase (UDPG-DH).

Protocol: Continuous Spectrophotometric Forward Assay

Principle:

-

UGPase converts UTP + G1P

UDP-Glucose + PPi.[1][2][3][5] -

UDPG-DH converts UDP-Glucose + 2

-

Signal: Increase in absorbance at 340 nm (formation of NADH).

Reagents:

-

Buffer: 100 mM Tris-HCl or HEPES, pH 7.5.

-

MgCl2: 5 mM (Essential cofactor).

-

Substrates: 2 mM UTP, 2 mM Glucose-1-Phosphate.

-

Coupling System: 0.2 mM

, 1 Unit UDP-glucose dehydrogenase (UDPG-DH). -

Enzyme: Purified UGPase (approx. 10-50 ng).

Workflow:

-

Blanking: Prepare a "No Enzyme" control to account for background NADH generation or substrate degradation.

-

Equilibration: Mix Buffer, MgCl2, UTP,

, and UDPG-DH. Incubate at 25°C or 37°C for 5 minutes. -

Initiation: Add G1P to start the reaction (or add UGPase last if G1P is pre-mixed).

-

Measurement: Monitor

continuously for 5–10 minutes.

Critical Control (Self-Validation):

-

ATPase Check: If using crude extracts, include a control without G1P. Any signal here indicates ATPase/UTPase activity or non-specific dehydrogenase activity.

-

Lag Phase: A lag of 30-60 seconds is normal as the coupling enzyme (UDPG-DH) reaches steady state. Calculate rate from the linear portion after the lag.

Figure 2: The UDP-Glucose Dehydrogenase coupled assay workflow. This method is preferred for inhibitor screening as it directly measures the formation of the biosynthetic product.

Kinetic Parameters Comparison

The following table illustrates the kinetic diversity of UGPase across species, highlighting the higher affinity (lower

| Parameter | Human (UGP2) | H. pylori (GalU) | E. coli (GalU) |

| Oligomeric State | Octamer | Tetramer | Tetramer |

| ~150 | ~45 | ~120 | |

| ~200 | ~110 | ~140 | |

| Inhibitors | UDP-Glc (Product) | UDP-Glc, Bisphosphonates | UDP-Glc |

Therapeutic Implications

Oncology: The YAP-UGP2 Axis in Pancreatic Cancer

Recent research identifies UGP2 as a critical vulnerability in Pancreatic Ductal Adenocarcinoma (PDAC).[9][11][12][13]

-

Mechanism: The YAP/TEAD transcriptional complex directly upregulates UGP2 expression.[11][12][13]

-

Dependency: PDAC cells rely on UGP2 not just for glycogen storage (energy under starvation), but for the N-glycosylation of EGFR .[12]

-

Therapeutic Strategy: Inhibiting UGP2 destabilizes EGFR, dampening the oncogenic signaling required for tumor maintenance. This makes UGP2 a "synthetic lethal" target in YAP-driven cancers.

Antibiotics: Targeting Bacterial Virulence

Bacterial UGPase (GalU) is structurally distinct from human UGP2 (low sequence homology), minimizing off-target toxicity.

References

-

Structural Basis for the Reaction Mechanism of UDP-Glucose Pyrophosphorylase. Source: Kim, H. et al. (2010). Molecules and Cells.

-

UDP-glucose pyrophosphorylase 2, a regulator of glycogen synthesis and glycosylation, is critical for pancreatic cancer growth. Source: Wolfe, A.L. et al. (2021).[9][11][14][15][16] PNAS.

-

Investigation of the UDP-glucose dehydrogenase reaction for a coupled assay of UDP-glucose pyrophosphorylase activities. Source: Hintermayer, S. et al. (2003). Analytical Biochemistry.

-

Crystal structure of UDP-glucose pyrophosphorylase from Yersinia pestis, a potential therapeutic target against plague. Source: Thoden, J.B. et al. (2012). Acta Crystallographica.

-

Oligomerization, Membrane Association, and in Vivo Phosphorylation of Sugarcane UDP-glucose Pyrophosphorylase. Source: Silva, M. et al. (2014). Journal of Biological Chemistry.

Sources

- 1. Structural basis for the reaction mechanism of UDP-glucose pyrophosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. uomphysics.net [uomphysics.net]

- 3. researchgate.net [researchgate.net]

- 4. Oligomerization, Membrane Association, and in Vivo Phosphorylation of Sugarcane UDP-glucose Pyrophosphorylase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. UTP—glucose-1-phosphate uridylyltransferase - Wikipedia [en.wikipedia.org]

- 6. UDP-Glucose Pyrophosphorylase. An Old Protein with New Tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UDP-Glucose Pyrophosporylase [clfs690.alivetek.org]

- 8. Crystal structure of UDP-glucose pyrophosphorylase from Yersinia pestis, a potential therapeutic target against plague - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting cancer’s sweet spot: UGP2 as a therapeutic vulnerability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. UDP-glucose pyrophosphorylase 2, a regulator of glycogen synthesis and glycosylation, is critical for pancreatic cancer growth - PMC [pmc.ncbi.nlm.nih.gov]

- 12. UDP-glucose pyrophosphorylase 2, a regulator of glycosylation and glycogen, is essential for pancreatic cancer growth | bioRxiv [biorxiv.org]

- 13. pnas.org [pnas.org]

- 14. UDP-glucose pyrophosphorylase 2, a regulator of glycogen synthesis and glycosylation, is critical for pancreatic cancer growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. UDP-glucose pyrophosphorylase 2, a regulator of glycogen synthesis and glycosylation, is critical for pancreatic cancer growth [escholarship.org]

An In-depth Technical Guide on the Core Role of Uridine Diphosphate in the Biosynthesis of Glycosaminoglycans

Audience: Researchers, scientists, and drug development professionals.

Preamble: The Activated Currency of Glycan Synthesis

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides that constitute a major component of the extracellular matrix (ECM) and cell surfaces. Their diverse structures, from the non-sulfated hyaluronan to the highly sulfated heparin, underpin a vast array of biological functions, including cell signaling, tissue hydration, and regulation of cell growth and adhesion.[1] Unlike the template-driven synthesis of proteins and nucleic acids, GAG biosynthesis is a post-translational process orchestrated by a series of enzymes in the Golgi apparatus and at the plasma membrane.[1] This process is fundamentally dependent on a continuous supply of activated monosaccharide precursors. The universal currency for this activation is Uridine Diphosphate (UDP), which acts as a high-energy leaving group, facilitating the transfer of sugars onto a growing polysaccharide chain. This guide provides a detailed exploration of the central role of UDP-sugars, from their de novo synthesis to their ultimate utilization in GAG elongation and the intricate regulatory networks that govern these pathways.

Part 1: The Biosynthetic Engine - Forging the UDP-Sugar Precursors

The synthesis of GAGs begins not in the Golgi, but in the cytoplasm, with the creation of five critical UDP-derived activated sugars: UDP-glucuronic acid (UDP-GlcA), UDP-N-acetylglucosamine (UDP-GlcNAc), UDP-xylose (UDP-Xyl), UDP-galactose (UDP-Gal), and UDP-N-acetylgalactosamine (UDP-GalNAc).[1] The availability of these precursors is a primary rate-limiting factor for GAG production, making their biosynthetic pathways crucial points of cellular control.[2][3]

The journey for most of these activated sugars begins with glucose. Once inside the cell, glucose is phosphorylated to glucose-6-phosphate (G6P), a central hub for carbohydrate metabolism. From here, distinct but interconnected pathways diverge to produce the necessary UDP-sugar portfolio.

-

Synthesis of UDP-Glucuronic Acid (UDP-GlcA) and UDP-Xylose (UDP-Xyl):

-

UDP-Glucose Formation: G6P is first isomerized to glucose-1-phosphate (G1P). UDP-glucose pyrophosphorylase (UGPP) then catalyzes the reaction of G1P with Uridine Triphosphate (UTP) to form UDP-glucose, a pivotal intermediate.[2][4]

-

Oxidation to UDP-GlcA: In the cytosol, the enzyme UDP-glucose dehydrogenase (UGDH) catalyzes the NAD+-dependent oxidation of UDP-glucose to produce UDP-GlcA.[5] This is a critical, highly regulated step. UDP-GlcA is a direct precursor for hyaluronan, heparan sulfate, and chondroitin sulfate.[2]

-

Decarboxylation to UDP-Xyl: UDP-GlcA is the substrate for UDP-xylose synthase (UXS), which catalyzes its decarboxylation to form UDP-xylose.[6][7][8] This reaction occurs in the lumen of the ER and Golgi.[5][9] UDP-xylose is the foundational sugar that initiates the synthesis of most proteoglycans by attaching to a serine residue on the core protein.[6][10]

-

-

Synthesis of UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc):

-

The Hexosamine Biosynthesis Pathway (HBP): This pathway branches off from glycolysis. Fructose-6-phosphate, an isomer of G6P, is converted by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT) into glucosamine-6-phosphate.[11][12]

-

Activation: Subsequent enzymatic steps involving acetylation, isomerization, and reaction with UTP yield UDP-GlcNAc.[11][13][14] UDP-GlcNAc is a crucial building block for hyaluronan, heparan sulfate, and keratan sulfate.

-

Epimerization: The enzyme UDP-glucose-4-epimerase (GALE) can interconvert UDP-GlcNAc and UDP-GalNAc, with the latter being essential for chondroitin and dermatan sulfate synthesis.[13]

-

The interconnectedness of these pathways ensures a coordinated supply of precursors for the complex task of GAG assembly.

Part 2: The Assembly Line - UDP-Sugars in GAG Polymerization

Once synthesized in the cytoplasm, UDP-sugars are transported into the lumen of the Golgi apparatus by specific nucleotide sugar transporters (NSTs), a family of antiporter proteins.[1][15] Inside the Golgi, a cohort of resident glycosyltransferases orchestrates the step-by-step assembly of GAG chains on core proteins.

Causality in Assembly: The process is not random; it is a highly ordered sequence where the product of one enzyme becomes the specific substrate for the next.

-

Initiation - The Xylose Trigger: For most GAGs (heparan, chondroitin, and dermatan sulfate), synthesis is initiated by the transfer of xylose from UDP-Xylose to a specific serine residue on a core protein, a reaction catalyzed by xylosyltransferase.[10] This is the committing step for proteoglycan synthesis.

-

Linkage Region Formation: Following xylosylation, two galactose residues (from UDP-Galactose ) and one glucuronic acid residue (from UDP-Glucuronic Acid ) are sequentially added to form a conserved tetrasaccharide linkage region (GlcA-Gal-Gal-Xyl-Ser).[10][16]

-

Polymerization: The repeating disaccharide units characteristic of each GAG type are then added. A specific set of glycosyltransferases alternately adds an amino sugar (from UDP-GlcNAc or UDP-GalNAc ) and an acidic sugar (from UDP-GlcA ) to the non-reducing end of the growing chain.[10][13] For instance, chondroitin synthase uses UDP-GlcA and UDP-GalNAc to build the chondroitin backbone.[17]

-

The Hyaluronan Exception: Hyaluronan (HA) synthesis is unique. It is not attached to a core protein and is synthesized at the inner face of the plasma membrane by Hyaluronan Synthase (HAS) enzymes.[18][19] HAS enzymes are dual-action glycosyltransferases that processively and alternately add GlcNAc and GlcUA from their respective cytoplasmic UDP-sugar pools, extruding the growing polymer directly into the extracellular space.[11][18]

Sources

- 1. Biochemistry, Glycosaminoglycans - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Mechanisms of coordinating hyaluronan and glycosaminoglycan production by nucleotide sugars - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular Content of UDP-N-acetylhexosamines Controls Hyaluronan Synthase 2 Expression and Correlates with O-Linked N-Acetylglucosamine Modification of Transcription Factors YY1 and SP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]